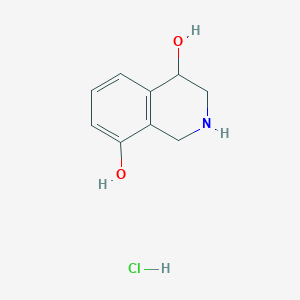

1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride is a compound used to study alcohol addiction and Parkinson’s disease. It functions as a dopamine receptor agonist. This compound’s hydrochloride form enhances its solubility, making it effective for oral administration .

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular formula of 1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride is C9H12ClNO2 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis

The molecular weight of 1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride is 201.65 g/mol . The melting point is 229-232°C (dec.) .Scientific Research Applications

Pharmaceutical Secondary Standard

This compound is used as a Pharmaceutical Secondary Standard . This means it is used in pharmaceutical laboratories and manufacturers as a reference standard for quality control. It provides a convenient and cost-effective alternative to the preparation of in-house working standards .

Biological Activities and SAR Studies

“1,2,3,4-Tetrahydroisoquinoline” analogs, including “1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride”, have been studied for their diverse biological activities against various infective pathogens and neurodegenerative disorders . The structural-activity relationship (SAR) of these compounds and their mechanism of action have also been explored .

Research in Parkinson’s Disease

This compound has been used in the research of Parkinson’s disease . Parkinson’s disease is a neurodegenerative disorder, and compounds like “1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride” can help in understanding the disease better and developing potential treatments .

Studying Drug Addiction

“1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride” is also used in studying drug addiction . It can help in understanding the mechanisms of addiction and in the development of potential therapies .

Synthetic Strategies for Constructing the Core Scaffold

The compound is used in the development of synthetic strategies for constructing the core scaffold . This means it is used in the development of methods for synthesizing complex molecules .

Development of Novel THIQ Analogs

The compound has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity .

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride, also known as 1,2,3,4-tetrahydroisoquinoline-4,8-diol;hydrochloride, is a compound that belongs to the class of isoquinoline alkaloids Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (thiq), have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq based compounds are known to interact with their targets, leading to changes that result in their biological activities .

Biochemical Pathways

Thiq based compounds are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Future Directions

1,2,3,4-Tetrahydro-4,8-isoquinolinediol Hydrochloride has garnered a lot of attention in the scientific community due to its potential biological activities against various infective pathogens and neurodegenerative disorders . Future research may focus on the development of novel THIQ analogs with potent biological activity .

properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-4,8-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c11-8-3-1-2-6-7(8)4-10-5-9(6)12;/h1-3,9-12H,4-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKSKLKVVRVUBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(CN1)C(=CC=C2)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501611 |

Source

|

| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,8-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72511-87-6 |

Source

|

| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,8-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid](/img/structure/B131153.png)

![(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde](/img/structure/B131183.png)